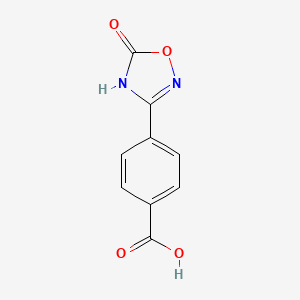

![molecular formula C7H7N5O B1530927 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one CAS No. 91996-79-1](/img/structure/B1530927.png)

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as pyrrolo[2,3-d]pyrimidin-4-amines, involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Scientific Research Applications

Synthesis Advancements

A new and highly expedient synthesis method for pyrido[2,3-d]pyrimidines has been developed, utilizing 2,6-Diaminopyrimidin-4-one with butynones in various solvents, achieving excellent yields without further purification. This approach is significant for combinatorial methods, offering regiocontrol and efficiency in synthesizing the target heterocycle (Bagley et al., 2001).

Antitumor Activity

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one derivatives have shown potent antitumor activity. Specifically, compounds synthesized with this core structure have been identified as potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, exhibiting significant activity against specific tumor models (Grivsky et al., 1980).

Inhibitors of Dihydrofolate Reductases

Novel nonclassical and classical 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates have been synthesized as potential inhibitors of various dihydrofolate reductases, demonstrating significant inhibition and selectivity. These compounds are important for their potential therapeutic applications in treating opportunistic infections in immunocompromised patients (Gangjee et al., 1996).

Microwave-Assisted Synthesis

A rapid synthesis method under microwave irradiation for pyrido[2,3-d][6,5-d]dipyrimidine and 5,5′-arylmethylenebis(2,6-diaminopyrimidinone) derivatives has been reported, showcasing the benefits of simple operation, high yields, and short reaction times. This technique represents a valuable tool for the efficient synthesis of complex heterocycles (Lin et al., 2014).

Dual Inhibitory Activity

Compounds based on the this compound structure have been designed and synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potent antitumor activity. This dual inhibitory mechanism offers a promising approach for the development of new antitumor agents (Gangjee et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of cdk4/6, a cyclin-dependent kinase involved in cell cycle regulation .

Pharmacokinetics

Similar compounds have been suggested to have good traditional drug-like properties .

Result of Action

Similar compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity .

Biochemical Analysis

Biochemical Properties

2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL . The compound interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and thereby affecting the folate biosynthetic pathway . This inhibition can lead to the disruption of DNA synthesis and cell division in bacteria, making it a potent antimicrobial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound’s inhibition of DHFR leads to a halt in DNA synthesis and cell division, resulting in cell death . In mammalian cells, the compound has shown selectivity indices of more than 5.6 against normal colon cell lines (CCD-33Co), indicating its potential for selective targeting of cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate. By binding to the active site of DHFR, the compound prevents the enzyme from performing its function, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis . This mechanism is similar to that of classical antifolate drugs, but with potential advantages in terms of selectivity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent, temperature, and pH . Studies have shown that the compound can maintain its antimicrobial activity for extended periods under optimal conditions, but may degrade more rapidly under less favorable conditions . Long-term effects on cellular function, including potential resistance development, are also being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects and the therapeutic window of the compound are critical considerations for its potential use in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a cascade of effects on purine and thymidylate synthesis . This disruption can affect metabolic flux and metabolite levels, with potential implications for cell growth and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach its target enzymes is crucial for its efficacy . Studies have shown that the compound can accumulate in bacterial cells, leading to effective inhibition of DHFR and subsequent antimicrobial activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DHFR and other target enzymes The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles

properties

IUPAC Name |

2,6-diamino-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,8H2,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDDWSHVWVLMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302748 | |

| Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91996-79-1 | |

| Record name | 2,6-Diaminopyrido[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 153321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091996791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)